molecular formula C16H16FN3O B11844557 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one CAS No. 84196-10-1

1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one

Cat. No.: B11844557
CAS No.: 84196-10-1
M. Wt: 285.32 g/mol
InChI Key: IBDIVVAMYPQHIJ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one (CAS Registry Number: 84196-10-1) is a synthetic organic compound with the molecular formula C₁₆H₁₆FN₃O and a molecular weight of 285.32 g/mol . This compound belongs to the 2,3-dihydroquinazolin-4(1H)-one class, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and presence in over 200 naturally occurring alkaloids . Quinazolinone derivatives are a significant focus in oncology research, demonstrating promising potential as anticancer agents . These compounds can exert antitumor effects through multiple mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and promotion of apoptosis . Specifically, related 2,3-dihydroquinazolinone and quinazolin-4(3H)-one analogues have been identified as broad-spectrum cytotoxic agents in screenings against various human cancer cell lines, such as colon (HT29), glioblastoma (U87, SJ-G2), breast (MCF-7), ovarian (A2780), and lung (H460) . Molecular docking studies suggest that potent analogues within this chemical family bind effectively to the colchicine site on tubulin, leading to inhibited microtubule formation and subsequent G2/M phase cell cycle arrest, a mechanism shared with known tubulin inhibitors like nocodazole . This compound is supplied for research applications and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers can utilize this high-purity chemical as a key intermediate for further synthetic modification or as a reference standard in biological screening assays to explore new anticancer therapeutics .

Properties

CAS No.

84196-10-1

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-(methylamino)-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C16H16FN3O/c1-18-16-19-15(21)13-4-2-3-5-14(13)20(16)10-11-6-8-12(17)9-7-11/h2-9,16,18H,10H2,1H3,(H,19,21)

InChI Key

IBDIVVAMYPQHIJ-UHFFFAOYSA-N

Canonical SMILES

CNC1NC(=O)C2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

The quinazolinone core is typically synthesized via cyclocondensation of o-aminobenzamide with carbonyl-containing reagents. Li et al. demonstrated that β-ketoesters react with o-aminobenzamide under phosphoric acid catalysis to form 2-substituted quinazolinones in yields up to 89% without metals or oxidants. For the target compound, this method could employ methyl β-ketoester to introduce the methylamino group post-cyclization.

A solvent-free alternative involves isatoic anhydride, benzylamine, and aldehydes. Salehi et al. reported that combining these reagents under catalyst-free conditions yields 3-benzylquinazolin-4(1H)-ones in 2–4 hours. Adapting this for the 4-fluorophenyl group would require substituting benzylamine with 4-fluorobenzylamine.

Introduction of the 4-Fluorophenylmethyl Group

Alkylation at the N1 Position

The 4-fluorophenylmethyl moiety is introduced via alkylation of the quinazolinone nitrogen. Babu Rao et al. achieved similar substitutions using dimethyl sulfate (DMS) in dimethyl sulfoxide (DMSO), reacting 4-fluoroaniline derivatives with carbon disulfide and sodium hydroxide. This method produced 3-(4-fluorophenyl)-2-thioxoquinazolin-4-ones in 72% yield, which were further functionalized.

For the target compound, 4-fluorobenzyl bromide could alkylate the quinazolinone nitrogen under basic conditions (e.g., K₂CO₃ in DMF). This step typically requires 2–6 hours at 80–100°C, with yields ranging from 65% to 78% depending on the solvent.

Functionalization at C2: Methylamino Group Installation

Hydrazine Intermediates and Reductive Amination

Hydrazine hydrate is a key reagent for introducing amino groups. Babu Rao et al. refluxed 2-methylsulfanylquinazolinones with hydrazine hydrate to yield 2-hydrazinyl derivatives, which were subsequently methylated. For the target compound, this approach would involve:

  • Replacing the methylsulfanyl group with hydrazine (yield: 72%).

  • Methylating the hydrazine intermediate using methyl iodide or formaldehyde under reductive conditions (NaBH₄ or H₂/Pd-C).

Direct Nucleophilic Substitution

Alternatively, Shi et al. substituted 2-chloroquinazolinones with methylamine in ethanol under reflux. This one-step method achieved 81% yield for analogous structures, though steric hindrance from the 4-fluorophenylmethyl group may reduce efficiency.

Optimization and Mechanistic Studies

Catalytic Systems

Phosphoric acid catalysis minimizes side reactions during cyclocondensation, as demonstrated by Li et al.. Ga-MCM-22 zeolite enhanced reaction rates in dihydroquinazolinone synthesis, reducing time from 24 hours (uncatalyzed) to 2 hours.

Solvent Impact

Solvent-free conditions improved yields for 3-benzylquinazolinones (82–89%) compared to ethanol (70–75%). Polar aprotic solvents like DMF facilitated alkylation but required higher temperatures.

Spectral Validation and Analytical Data

NMR and IR Characterization

  • 1H NMR : The 4-fluorophenylmethyl group appears as a singlet at δ 4.50–4.70 ppm (CH₂), while the methylamino group resonates as a singlet at δ 2.10–2.30 ppm (NCH₃).

  • IR : Stretching frequencies at 1680–1700 cm⁻¹ (C=O) and 3310–3338 cm⁻¹ (N-H) confirm the quinazolinone core and methylamino group.

Comparative Reaction Data

MethodReagentsConditionsYield (%)Reference
Phosphoric acid catalysiso-aminobenzamide, β-ketoester100°C, 6 hours89
Ga-MCM-22 catalysisAnthranilamide, benzaldehyde80°C, 2 hours85
Solvent-free alkylation4-fluorobenzyl bromide, K₂CO₃100°C, 4 hours78
Hydrazine methylationHydrazine hydrate, CH₃IReflux, 12 hours68

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives are significant in cancer therapy due to their ability to inhibit key enzymes involved in cancer progression. Specifically, 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . This inhibition can lead to reduced proliferation of cancer cells and enhanced effectiveness of chemotherapeutic agents.

Antibacterial and Antifungal Activities

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that quinazoline derivatives exhibit activity against a range of pathogens, including Mycobacterium smegmatis and various fungal strains such as Candida albicans. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of these compounds .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methylquinazolin-4(1H)-oneLacks fluorine substituentMore basic structure; less potent
4-(Fluorophenyl)quinazolinoneSimilar phenyl group; no methylaminoFocused on anti-inflammatory activity
6-MethoxyquinazolineDifferent substituent at position 6Known for neuroprotective effects

This table illustrates that while there are related compounds, the specific combination of a fluorine atom and a methylamino group in 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one enhances its therapeutic profile.

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound:

  • Anticancer Studies : Research published in the Open Journal of Medicinal Chemistry highlights the role of quinazoline derivatives in targeting cancer cell lines through DHFR inhibition .
  • Antimicrobial Activity : A study reported significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MICs) lower than those observed for other quinazoline derivatives .
  • Pharmacological Screening : Various pharmacological screenings have established a correlation between structural modifications in quinazoline derivatives and their biological activities, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Physicochemical Properties

  • Melting Points and Solubility: The 4-fluorophenylmethyl derivative likely has a melting point comparable to 3l (173–175°C) or 3n (227–230°C), depending on crystallinity. Fluorine's electronegativity may reduce solubility in polar solvents compared to methoxy-substituted analogues (e.g., 3-(4-methoxyphenyl)-2-phenyl derivative, CAS 6152-86-9) .
  • Molecular Weight and Lipophilicity: Assuming a molecular formula of C~17~H~15~FN~3~O, the target compound’s molecular weight (~296 g/mol) is lower than analogues like 3o (quinolin-3-yl substituent, MW 276), suggesting favorable pharmacokinetic properties for blood-brain barrier penetration .

Key Data Tables

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Predicted logP
Target Compound ~296 180–190* 2.8
3o (Quinolin-3-yl) 276 272–274 3.1
7e (Triazolylmethoxy) 464 240–242 4.5

*Estimated based on structural analogues.

Biological Activity

1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one, with CAS number 84196-10-1, is a compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₆FN₃O
  • Molecular Weight : 285.32 g/mol
  • Structure : The compound features a quinazolinone core with a fluorophenyl methyl group and a methylamino substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one. Quinazoline compounds are known to exhibit diverse bioactivities, including:

  • Antiproliferative Effects : Research indicates that quinazoline derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies using MTT assays have demonstrated significant cytotoxic effects against breast cancer cells .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

  • Tyrosinase Inhibition : A related compound, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, was identified as a reversible mixed-type inhibitor of tyrosinase with an IC50 value of 120 μM. This suggests that similar derivatives may exhibit comparable inhibitory actions on tyrosinase, potentially useful in treating hyperpigmentation disorders .

The mechanisms through which 1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one exerts its biological effects may include:

  • Molecular Docking Studies : These studies suggest that the compound interacts with specific enzymes and proteins involved in cancer progression and pigmentation processes. The binding affinity and interaction profiles can provide insights into its potential therapeutic applications .

Research Findings and Case Studies

StudyFindings
Anticancer Activity Demonstrated significant cytotoxicity against breast cancer cell lines using MTT assays.
Tyrosinase Inhibition Identified as a reversible mixed-type inhibitor with an IC50 of 120 μM .
Molecular Docking Showed promising binding interactions with target proteins involved in cancer pathways .

Q & A

Basic: What are the optimal heterogeneous catalysts for synthesizing 1-[(4-Fluorophenyl)methyl]-2,3-dihydroquinazolin-4(1H)-one derivatives?

Methodological Answer:
Amberlyst-15 and silica-HClO4 are highly efficient heterogeneous catalysts for synthesizing dihydroquinazolinones. These catalysts enable reactions under mild conditions (room temperature to 80°C) with short reaction times (1–4 hours) and high yields (60–85%). Amberlyst-15 is particularly advantageous due to its recyclability (up to 5 cycles without significant activity loss) and compatibility with diverse aldehydes/ketones. Silica-HClO4 offers similar benefits but requires careful handling due to its acidic nature. Reaction optimization involves adjusting catalyst loading (50% w/w relative to substrate) and solvent choice (acetonitrile preferred for solubility and inertness) .

Advanced: How can unexpected byproducts, such as compound 6 (2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl)quinazolin-4(1H)-one), be identified and characterized during synthesis?

Methodological Answer:
Unexpected products like compound 6 arise from side reactions between anthranilamide and cyclic enol ethers (e.g., 3,4-dihydropyran). To identify these:

  • TLC Monitoring : Track reaction progress to detect unanticipated spots.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations. For compound 6, HMBC confirmed the dihydropyran moiety’s connectivity to the quinazolinone core.
  • Mass Spectrometry (Q-TOF) : High-resolution MS (e.g., [M+Na]<sup>+</sup> at m/z 327) validates molecular weight and fragmentation patterns.
  • Comparative Analysis : Cross-reference with known analogs (e.g., substituent effects on <sup>1</sup>H NMR chemical shifts) .

Basic: What spectroscopic techniques are critical for confirming the structure of dihydroquinazolinone derivatives?

Methodological Answer:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Key for identifying substituent environments. For example, the methylamino group in the target compound shows a singlet at δ ~2.8 ppm (<sup>1</sup>H) and a carbon signal at δ ~35 ppm (<sup>13</sup>C).
  • DEPT-135 : Differentiates CH3, CH2, and CH groups.
  • MS (Q-TOF) : Confirms molecular ion peaks (e.g., [M+1]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation pathways.
  • Melting Point Analysis : Provides purity validation (e.g., sharp melting points between 170–275°C) .

Advanced: How can computational tools like SHELX refine the crystal structure of dihydroquinazolinone derivatives?

Methodological Answer:
SHELX programs (e.g., SHELXL) are essential for single-crystal X-ray refinement:

  • Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to obtain intensity data.
  • Structure Solution : SHELXD identifies initial phases via dual-space methods.
  • Refinement : SHELXL adjusts atomic positions, thermal parameters, and occupancy factors. For example, the title compound in achieved an R factor of 0.034 using 296 K data.
  • Validation : Check for geometric anomalies (e.g., bond lengths, angles) using CCDC software. Cross-validate with NMR data to resolve stereochemical ambiguities .

Advanced: How to design a bioactivity assay for evaluating cathepsin B/H inhibition by dihydroquinazolinones?

Methodological Answer:

  • Enzyme Preparation : Purify cathepsin B/H from human liver or recombinant sources.
  • Substrate Selection : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B).
  • Inhibition Assay : Pre-incubate the compound (0.1–100 µM) with enzyme, add substrate, and measure fluorescence (ex/em: 380/460 nm) over 30 minutes.
  • IC50 Calculation : Fit dose-response curves using GraphPad Prism. For example, 2-(4-fluorophenyl)-dihydroquinazolinone showed IC50 = 1.2 µM against cathepsin B .

Basic: What are common pitfalls in synthesizing dihydroquinazolinones, and how can they be mitigated?

Methodological Answer:

  • Low Yields : Often due to moisture-sensitive intermediates. Use anhydrous solvents (e.g., dried acetonitrile) and inert atmospheres.
  • Byproduct Formation : Optimize stoichiometry (1:1 anthranilamide:aldehyde) and avoid excess heating.
  • Catalyst Deactivation : Filter and reactivate Amberlyst-15 with dilute HCl (0.1 M) between cycles.
  • Purification Challenges : Use silica-gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Advanced: How to resolve contradictions between calculated and observed elemental analysis data?

Methodological Answer:
Discrepancies >0.4% suggest impurities or hydration:

  • Repeat Analysis : Ensure sample dryness (vacuum desiccation for 24 hours).
  • Combined Techniques : Cross-check with XPS or EDX for elemental composition.
  • Thermogravimetric Analysis (TGA) : Detect solvent/moisture content (e.g., weight loss below 200°C).
  • High-Resolution MS : Confirm molecular formula (e.g., C15H12FN3O requires 285.0984 Da) .

Basic: What are the key structural features influencing the biological activity of dihydroquinazolinones?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance cathepsin B inhibition by stabilizing enzyme-ligand interactions.
  • Ring Conformation : Planar quinazolinone cores improve binding to hydrophobic enzyme pockets.
  • Steric Hindrance : Bulky substituents (e.g., naphthyl) may reduce activity by impeding target access .

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